molecular formula C8H9N5S B13290370 2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole

2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole

Cat. No.: B13290370
M. Wt: 207.26 g/mol
InChI Key: XYNPWHVTNULTJK-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole is a heterocyclic compound that combines the structural features of triazole, pyrimidine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with a pyrimidine derivative in the presence of a thiazole-forming reagent. The reaction is often carried out in a solvent such as ethanol or toluene, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. .

    Pathways Involved: The compound can affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression. .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3-thiazole

InChI

InChI=1S/C8H9N5S/c1-2-10-8-11-5-12-13(8)6(1)7-9-3-4-14-7/h3-6H,1-2H2,(H,10,11,12)

InChI Key

XYNPWHVTNULTJK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NN2C1C3=NC=CS3

Origin of Product

United States

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